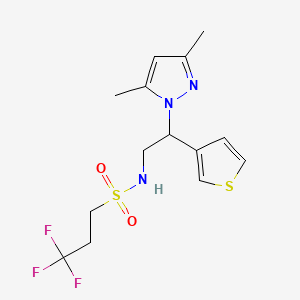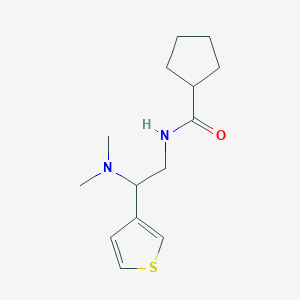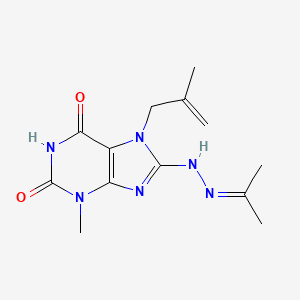![molecular formula C18H19FN2O4S2 B2820350 2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 895475-05-5](/img/structure/B2820350.png)
2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiophene, which is a five-membered ring containing one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a significant role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene undergoes various types of reactions, including electrophilic aromatic substitution . The presence of the sulfonyl and carboxamide groups in the compound may also influence its reactivity.Aplicaciones Científicas De Investigación
Preparation and Characterization of Aromatic Polyamides
Aromatic polyamides containing ether and sulfone links were synthesized through direct polycondensation of dicarboxylic acids with various aromatic diamines. These polymers, characterized by their solubility in polar solvents and ability to form tough, transparent films, show significant thermal stability, evidenced by their glass transition temperatures and thermogravimetric analysis results (Hsiao & Huang, 1997).
Synthesis of Benzo[b]thiophenes
An innovative method for synthesizing 3-arylbenzo[b]thiophenes via an interrupted Pummerer reaction of 2-(1-arylvinyl)phenyl ethyl sulfoxides has been developed, demonstrating a convenient synthesis pathway for these compounds from readily available precursors (Kobayashi et al., 2009).
Development of Aldose Reductase Inhibitors
A series of difluorophenol and tetrazole, methylsulfonylamide, and isoxazolidin-3-one phenylsulfonamide derivatives were synthesized and tested as aldose reductase inhibitors (ARIs), displaying potent antioxidant potential and selectivity in inhibiting aldose reductase activity. This research highlights the potential therapeutic applications of sulfonamide derivatives in managing long-term diabetic complications (Alexiou & Demopoulos, 2010).
Synthesis of Antiinflammatory and Analgesic Agents
A series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles and their sulfoxides and sulfones were synthesized, evaluated as antiinflammatory and analgesic agents, showing potency greater than phenylbutazone and indomethacin in animal models. This indicates the therapeutic potential of these compounds in treating arthritis and pain (Sharpe et al., 1985).
Development of Carbonic Anhydrase Inhibitors
Benzo[b]thiophene-2-sulfonamide derivatives were investigated as topically active inhibitors of ocular carbonic anhydrase for glaucoma treatment, identifying potent ocular hypotensive agents suitable for clinical evaluation (Graham et al., 1989).
Mecanismo De Acción
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
Upon activation by its agonists, STING triggers the IRF and NF-κB pathways . This compound, being a STING agonist, is likely to interact with STING, leading to the activation of these pathways . The binding mode of this compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S2/c19-11-5-7-12(8-6-11)27(24,25)10-9-15(22)21-18-16(17(20)23)13-3-1-2-4-14(13)26-18/h5-8H,1-4,9-10H2,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPTYKSVOPCJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2820268.png)





![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)
![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)

![6-Amino-1-Boc-1-azaspiro[3.3]heptane](/img/structure/B2820284.png)

![N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2820287.png)
